- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

Cas no 959862-91-0 (SSEA-1-PrNH2)

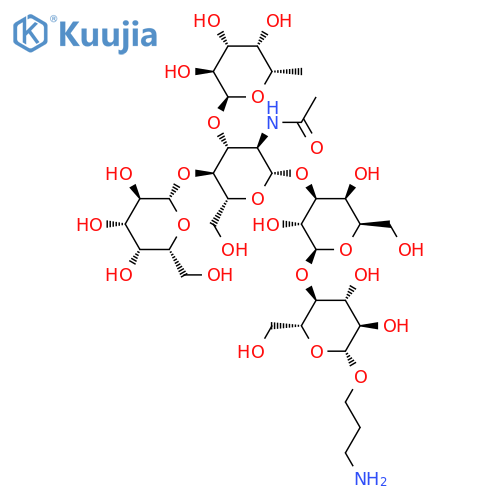

SSEA-1-PrNH2 structure

Productnaam:SSEA-1-PrNH2

SSEA-1-PrNH2 Chemische en fysische eigenschappen

Naam en identificatie

-

- SSEA-1-PrNH2

- Fucα(1-3)[Galβ(1-4)]GlcNAcβ(1-3)Galβ(1-4)Glc-β-propylamine

- β-D-Glucopyranoside, 3-aminopropyl O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-

- 3-Aminopropyl O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside (ACI)

-

- Inchi: 1S/C35H62N2O25/c1-10-17(43)20(46)23(49)33(54-10)61-29-16(37-11(2)42)31(57-15(9-41)28(29)60-34-24(50)21(47)18(44)12(6-38)55-34)62-30-19(45)13(7-39)56-35(26(30)52)59-27-14(8-40)58-32(25(51)22(27)48)53-5-3-4-36/h10,12-35,38-41,43-52H,3-9,36H2,1-2H3,(H,37,42)/t10-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22+,23-,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-/m0/s1

- InChI-sleutel: AUQREZNRUDIELU-JNVGAKKBSA-N

- LACHT: O([C@@H]1O[C@@H](C)[C@@H](O)[C@@H](O)[C@@H]1O)[C@@H]1[C@@H](NC(=O)C)[C@H](O[C@H]2[C@@H](O)[C@@H](CO)O[C@@H](O[C@H]3[C@H](O)[C@@H](O)[C@H](OCCCN)O[C@@H]3CO)[C@@H]2O)O[C@H](CO)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1

Experimentele eigenschappen

- Dichtheid: 1.66±0.1 g/cm3(Predicted)

- Kookpunt: 1219.2±65.0 °C(Predicted)

- pka: 12.68±0.70(Predicted)

SSEA-1-PrNH2 Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1188249-1mg |

N-((2S,3R,4R,5S,6R)-2-(((2S,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6R)-6-(3-Aminopropoxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydr |

959862-91-0 | BR | 1mg |

$114.0 | 2024-04-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S873954-1mg |

SSEA-1-PrNH2 |

959862-91-0 | BR | 1mg |

¥950.00 | 2022-08-31 |

SSEA-1-PrNH2 Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

1.3 Reagents: Tosyl chloride ; -78 °C

1.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

1.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

1.6 Reagents: Tosyl chloride ; 45 min, -78 °C

1.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

1.8 Catalysts: Silver triflate ; 5 min, -78 °C

1.9 Reagents: Tosyl chloride ; 45 min, -78 °C

1.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

2.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

2.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

2.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

1.3 Reagents: Tosyl chloride ; -78 °C

1.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

1.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

1.6 Reagents: Tosyl chloride ; 45 min, -78 °C

1.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

1.8 Catalysts: Silver triflate ; 5 min, -78 °C

1.9 Reagents: Tosyl chloride ; 45 min, -78 °C

1.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

2.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

2.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

2.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Sodium cyanoborohydride Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, 0 °C; 15 min, 0 °C

1.3 Reagents: Sodium bicarbonate ; 30 min, rt

2.1 Solvents: Dichloromethane ; 30 min, -78 °C

2.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

2.3 Reagents: Tosyl chloride ; -78 °C

2.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

2.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

2.6 Reagents: Tosyl chloride ; 45 min, -78 °C

2.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

2.8 Catalysts: Silver triflate ; 5 min, -78 °C

2.9 Reagents: Tosyl chloride ; 45 min, -78 °C

2.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

3.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

3.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

3.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, 0 °C; 15 min, 0 °C

1.3 Reagents: Sodium bicarbonate ; 30 min, rt

2.1 Solvents: Dichloromethane ; 30 min, -78 °C

2.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

2.3 Reagents: Tosyl chloride ; -78 °C

2.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

2.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

2.6 Reagents: Tosyl chloride ; 45 min, -78 °C

2.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

2.8 Catalysts: Silver triflate ; 5 min, -78 °C

2.9 Reagents: Tosyl chloride ; 45 min, -78 °C

2.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

3.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

3.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

3.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

Referentie

- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

1.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

1.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

Referentie

- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

SSEA-1-PrNH2 Raw materials

- 4-Methylphenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-6-O-(phenylmethyl)-1-thio-β-D-glucopyranoside

- 3-Azidopropyl 2,3,6-tris-O-(phenylmethyl)-4-O-[2,4,6-tris-O-(phenylmethyl)-β-D-galactopyranosyl]-β-D-glucopyranoside

- a-L-Galactopyranoside,4-methylphenyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-1-thio-

SSEA-1-PrNH2 Preparation Products

SSEA-1-PrNH2 Gerelateerde literatuur

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen oligosachariden

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Koolhydraten en koolhydraatconjugaaten oligosachariden

959862-91-0 (SSEA-1-PrNH2) Gerelateerde producten

- 951535-78-7(6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo2,1-b1,3thiazole-2-carboxamide)

- 97380-14-8(Benzothiazolium, 3-[2-(4-bromophenyl)-2-oxoethyl]-, bromide)

- 2138987-58-1(3-ethoxyoxane-4-thiol)

- 16106-34-6(8-Methylazocan-2-one)

- 2580243-88-3(4-{(benzyloxy)carbonylamino}-2-fluoro-5-nitrobenzoic acid)

- 1248443-59-5(2-(Butan-2-yloxy)pyridin-4-amine)

- 53935-71-0(2-Chlorothiophene-3-carboxylic acid)

- 1803878-89-8(4-Hydroxy-3-(trifluoromethyl)pyridine-2-acetic acid)

- 1804486-69-8(Ethyl 5-(difluoromethyl)-2-hydroxypyridine-4-acetate)

- 1936621-69-0(4-cyclopropyl-2-fluoro-6-methylbenzoic acid)

Aanbevolen leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd

Goudlid

CN Leverancier

Bulk

江苏科伦多食品配料有限公司

Goudlid

CN Leverancier

Reagentie

Wuhan Comings Biotechnology Co., Ltd.

Goudlid

CN Leverancier

Bulk

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Goudlid

CN Leverancier

Bulk

钜澜化工科技(青岛)有限公司

Goudlid

CN Leverancier

Bulk